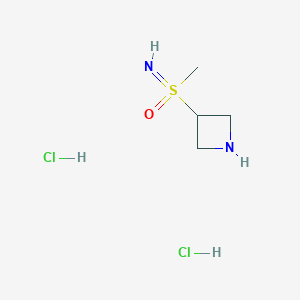

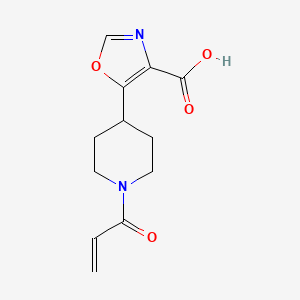

![molecular formula C17H15N3O3S B2904734 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1421466-13-8](/img/structure/B2904734.png)

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can undergo acetylation in the presence of a base followed by nucleophilic substitution . The specific chemical reactions that “this compound” can undergo are not explicitly mentioned in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has shown that benzothiazole derivatives, including compounds similar in structure to "(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone", have been synthesized and evaluated for their antimicrobial activities. For instance, studies have reported on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their effectiveness against various bacterial and fungal strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans (Mistry & Desai, 2006). Similarly, novel diastereoselective benzothiazole β-lactam conjugates have been developed, showcasing moderate antimicrobial activities and suggesting potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018).

Pharmacological Evaluation

The pharmacological properties of benzothiazole derivatives extend beyond antimicrobial activity. A novel naphthyridine derivative demonstrated anticancer activity in human melanoma A375 cells by inducing necroptosis at low concentrations and apoptosis at high concentrations, highlighting the compound's potential for melanoma treatment (Kong et al., 2018). This dual mechanism of action, dependent on concentration, suggests a nuanced approach to targeting cancer cells.

Chemical Reactions and Synthesis Techniques

The synthesis of benzothiazole and β-lactam hybrids involves innovative techniques and chemical reactions. For example, the use of microwave-assisted reactions has been employed for the rapid synthesis of these compounds, demonstrating the efficiency and effectiveness of modern synthetic methods (Mistry & Desai, 2006). These methodologies not only facilitate the creation of pharmacologically active compounds but also open up new avenues for the development of novel therapeutic agents.

Mécanisme D'action

Target of Action

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex molecule that contains both a benzothiazole and an imidazole moiety . These moieties are known to interact with a variety of biological targets.

Mode of Action

Compounds containingbenzothiazole and imidazole moieties have been reported to exhibit a broad range of biological activities . They can interact with their targets in various ways, leading to changes in cellular processes.

Biochemical Pathways

Compounds containingbenzothiazole and imidazole moieties are known to affect a variety of biochemical pathways . For instance, they can inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins .

Result of Action

Compounds containingbenzothiazole and imidazole moieties have been reported to induce various cellular responses . For instance, they can induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction, leading to cell apoptosis .

Orientations Futures

Benzothiazole derivatives are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on the design and synthesis of new benzothiazole derivatives with improved pharmacological profiles. Additionally, more detailed studies on the mechanism of action and safety profile of these compounds could also be beneficial.

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-15-12(5-4-8-18-15)16(21)20-9-11(10-20)23-17-19-13-6-2-3-7-14(13)24-17/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVQMWLUIRPVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

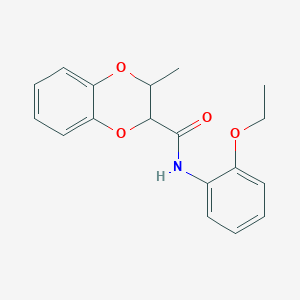

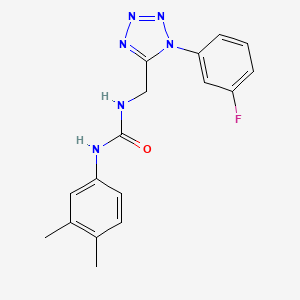

![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

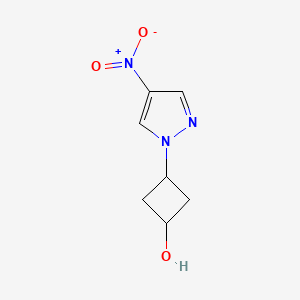

![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)

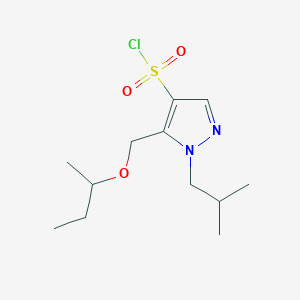

![2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide](/img/structure/B2904659.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2904667.png)

![N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide](/img/structure/B2904668.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2904674.png)